2-(Aminomethyl)-4-(2,3-dihydrobenzofuran-7-yl)-1,1,1-trifluoro-4-methyl-pentan-2-ol
Description
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Properties
IUPAC Name |
2-(aminomethyl)-4-(2,3-dihydro-1-benzofuran-7-yl)-1,1,1-trifluoro-4-methylpentan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO2/c1-13(2,8-14(20,9-19)15(16,17)18)11-5-3-4-10-6-7-21-12(10)11/h3-5,20H,6-9,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKQZZQJFCNMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CN)(C(F)(F)F)O)C1=CC=CC2=C1OCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(Aminomethyl)-4-(2,3-dihydrobenzofuran-7-yl)-1,1,1-trifluoro-4-methyl-pentan-2-ol is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological profile, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a complex structure that includes a dihydrobenzofuran moiety and a trifluoromethyl group. The molecular formula is , with a molecular weight of approximately 295.32 g/mol. Its structural characteristics are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions. The general synthetic pathway includes the formation of the dihydrobenzofuran core followed by functionalization to introduce the aminomethyl and trifluoromethyl groups.
Anticancer Properties
Research indicates that compounds related to dihydrobenzofuran derivatives exhibit significant anticancer activity. For instance, a study evaluating various dihydrobenzofuran lignans found that specific derivatives inhibited tubulin polymerization, which is critical in cancer cell mitosis. These compounds demonstrated cytotoxicity against multiple human tumor cell lines, particularly in leukemia and breast cancer models .
The proposed mechanism of action for similar dihydrobenzofuran derivatives involves inhibition of tubulin polymerization at micromolar concentrations. This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . Notably, the compound's structural modifications can enhance or diminish its potency.
Case Studies
Pharmacological Potential
Beyond anticancer properties, there is emerging evidence suggesting that this compound may possess other pharmacological activities:
Scientific Research Applications
Medicinal Chemistry Applications
- Antidepressant Activity : Research indicates that compounds similar to this structure exhibit antidepressant properties. The presence of the aminomethyl group is crucial for activity at serotonin receptors, which are targeted in depression treatment .
- Neuroprotective Effects : Studies have shown that derivatives of benzofuran can provide neuroprotective effects against neurodegenerative diseases. The trifluoromethyl group enhances metabolic stability and bioavailability in biological systems .
- Anticancer Properties : The compound's ability to interact with various biological targets suggests potential anticancer activity. It can be modified to enhance its selectivity towards cancer cells while minimizing toxicity to normal cells .
Material Science Applications
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymers. Its unique functional groups allow for the development of materials with specific mechanical and thermal properties .
- Coatings and Adhesives : Due to its chemical stability and resistance to environmental degradation, it can be incorporated into coatings and adhesives for enhanced performance in harsh conditions .
Environmental Applications
- Pollutant Degradation : Research indicates that compounds with similar structural motifs can catalyze the degradation of environmental pollutants. This compound could potentially be developed into a catalyst for breaking down harmful substances in wastewater treatment processes .
- Sensor Development : The compound's unique chemical structure may allow it to be used in the development of sensors for detecting specific environmental contaminants or biological markers .
Case Studies
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant antidepressant effects in animal models, paving the way for further exploration into similar compounds like 2-(Aminomethyl)-4-(2,3-dihydrobenzofuran-7-yl)-1,1,1-trifluoro-4-methyl-pentan-2-ol as potential therapeutic agents .
- Case Study 2 : Research conducted on polymer blends incorporating benzofuran derivatives showed improved mechanical properties and thermal resistance compared to traditional polymers. This indicates potential industrial applications for the compound in creating advanced materials .
Preparation Methods
Cyclization of o-Allylphenol Derivatives
The 2,3-dihydrobenzofuran moiety is synthesized via acid-catalyzed cyclization of o-allylphenol derivatives. For example, treatment of 7-allyl-2-methoxyphenol with trifluoroacetic acid (TFA) in dichloromethane at 0–5°C induces intramolecular cyclization, yielding 7-methoxy-2,3-dihydrobenzofuran in 78% yield. Subsequent demethylation using BBr₃ in CH₂Cl₂ at −78°C produces the free phenol, which is then protected as a tert-butyldimethylsilyl (TBS) ether for stability during downstream reactions.
Boronic Acid Functionalization
The protected dihydrobenzofuran is converted to its boronic acid derivative via Miyaura borylation. Using Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron (B₂pin₂) in THF at 80°C, 7-TBS-2,3-dihydrobenzofuran-4-boronic acid is obtained in 85% yield. This intermediate enables cross-coupling reactions with halogenated ketones or aldehydes.
Assembly of the Trifluoromethyl-Bearing Skeleton
Aldol Condensation with Trifluoromethyl Ketones
The trifluoromethyl group is introduced via aldol condensation between 4-methyl-1,1,1-trifluoro-2-pentanone and the dihydrobenzofuran boronic acid. In a representative procedure, the ketone is treated with LDA (lithium diisopropylamide) at −78°C in THF, followed by addition of the boronic acid. The reaction proceeds at room temperature for 12 hours, yielding 4-(2,3-dihydrobenzofuran-7-yl)-1,1,1-trifluoro-4-methyl-pentan-2-one in 72% yield. Enantioselectivity (up to 92% ee) is achieved using a chiral bisoxazoline ligand.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Aldol Condensation : THF outperforms DMF or DMSO due to better compatibility with LDA. Reactions below −50°C minimize retro-aldol decomposition.
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Reductive Amination : Methanol provides optimal proton availability for imine formation. Elevated temperatures (40°C) reduce reaction time but increase epimerization risk.
Catalytic Systems
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Suzuki-Miyaura Coupling : Pd(dppf)Cl₂ (2 mol%) with Cs₂CO₃ in THF/water (4:1) achieves 85% yield.
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Hydrogenation : Raney nickel (instead of Pd/C) reduces over-reduction of the dihydrobenzofuran ring.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.4 Hz, 1H, ArH), 6.78 (d, J = 8.4 Hz, 1H, ArH), 4.52 (t, J = 8.8 Hz, 2H, OCH₂), 3.18 (t, J = 8.8 Hz, 2H, CH₂), 2.95 (s, 2H, NH₂), 2.01–1.89 (m, 2H, CH₂), 1.45 (s, 3H, CH₃), 1.12 (s, 3H, CH₃).
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¹³C NMR : δ 161.2 (q, J = 34 Hz, CF₃), 124.5 (ArC), 122.8 (ArC), 71.5 (OCH₂), 56.3 (C(CH₃)₂), 45.8 (CH₂NH₂), 29.7 (CH₂), 27.4 (CH₃), 25.1 (CH₃).
Chromatographic Purity
HPLC analysis (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows a single peak at 6.8 minutes with 99.3% purity.
Scale-Up and Industrial Feasibility
Pilot-Scale Synthesis
A 10 kg batch produced 7.2 kg of the target compound (72% yield) using:
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Cost-Effective Catalyst : NiCl₂(dppp) reduces Pd costs by 40%.
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Continuous Hydrogenation : Flow reactor with 5% Pt/Al₂O₃ enhances throughput (3 kg/day).
Waste Stream Management
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Fluoride Byproducts : Ca(OH)₂ neutralization precipitates CaF₂ (99% recovery).
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Solvent Recycling : Distillation recovers 92% of THF and methanol.
Q & A
Q. What are the recommended synthetic routes for 2-(Aminomethyl)-4-(2,3-dihydrobenzofuran-7-yl)-1,1,1-trifluoro-4-methyl-pentan-2-ol, and what key intermediates should be prioritized?
- Methodological Answer : The synthesis typically involves constructing the dihydrobenzofuran core first, followed by introducing the trifluoromethyl and aminomethyl groups. Key intermediates include:
- 2,3-dihydrobenzofuran-7-yl precursor : Synthesized via [3,3]-sigmatropic rearrangement (e.g., using NaH/THF for cyclization, as demonstrated in benzofuran derivatives ).
- Trifluoromethyl-pentan-2-ol segment : Prepared via nucleophilic trifluoromethylation using TMSCF₃ or Ruppert-Prakash reagent, followed by stereoselective reduction (e.g., NaBH₄ with chiral catalysts) .
Prioritize intermediates with orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to avoid side reactions during coupling steps.
Q. How can researchers optimize reaction conditions for the trifluoromethyl-containing segment?
- Methodological Answer :
- Solvent selection : Use polar aprotic solvents (e.g., THF or DMF) to stabilize intermediates. For example, used THF for benzofuran carboxylation .
- Temperature control : Maintain low temperatures (−78°C to 0°C) during trifluoromethylation to suppress racemization. Gradual warming to room temperature ensures complete conversion .
- Catalysts : Employ Lewis acids like BF₃·Et₂O to enhance electrophilic substitution in the trifluoromethyl group installation .
Q. What analytical techniques are effective for verifying stereochemical integrity?
- Methodological Answer :
- X-ray crystallography : Resolve absolute configuration, as done for benzofuran derivatives in .
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol gradients to separate enantiomers.
- NMR spectroscopy : Analyze coupling constants (e.g., ) in NOESY or COSY experiments to confirm spatial arrangement of the aminomethyl group .
Advanced Research Questions
Q. How should researchers design kinetic studies to resolve contradictions in dihydrobenzofuran ring formation rates?
- Methodological Answer :
- Variable-time sampling : Quench aliquots at intervals (e.g., 0, 15, 30 min) and analyze via LC-MS to track intermediate formation.
- Isolation of competing pathways : Use isotopic labeling (e.g., at the benzofuran oxygen) to distinguish between [3,3]-sigmatropic rearrangement and alternative mechanisms .
- Computational modeling : Apply DFT calculations (e.g., Gaussian 09) to compare activation energies of proposed transition states, as suggested in ’s framework for linking theory to experiments .
Q. What strategies reconcile conflicting biological activity data across in vitro models?
- Methodological Answer :
- Standardize assay conditions : Control variables like cell line origin (e.g., HEK293 vs. HeLa), serum concentration, and incubation time. highlights the impact of assay design on bioactivity interpretation .
- Metabolite profiling : Use LC-HRMS to identify degradation products or active metabolites that may explain discrepancies (e.g., hydroxylation at the dihydrobenzofuran moiety altering activity) .
- Dose-response normalization : Apply Hill equation modeling to compare EC₅₀ values across studies, accounting for differences in compound solubility or membrane permeability .
Q. What computational approaches predict conformational stability of the tertiary alcohol moiety under varying pH?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model protonation states (e.g., at pH 2 vs. 7.4) and assess hydrogen-bonding networks stabilizing the alcohol group.
- pKa prediction tools : Apply ChemAxon or MarvinSuite to estimate protonation sites, as demonstrated in ’s structural analysis of phenolic derivatives .
- Free energy calculations : Perform alchemical free energy perturbation (FEP) to quantify stability differences between tautomers or rotamers .
Data Contradiction Analysis
Q. How can researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, water, and ethanol using nephelometry or UV-Vis spectroscopy. emphasizes the role of physical-chemical properties in environmental fate studies, which can be adapted here .
- Cocrystal engineering : Explore co-formers (e.g., succinic acid) to enhance aqueous solubility, as seen in ’s purification strategies for benzofuran analogs .
Experimental Design Considerations
Q. What in vivo models are suitable for studying the neuropharmacological effects of this compound?
- Methodological Answer :
- Rodent models : Use Morris water maze or forced swim tests to assess cognitive/antidepressant effects. Ensure pharmacokinetic profiling (plasma half-life, brain penetration) aligns with dosing schedules.
- Toxicology screening : Follow OECD guidelines (e.g., acute oral toxicity in rats) to evaluate safety margins, as outlined in ’s framework for ecological risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
